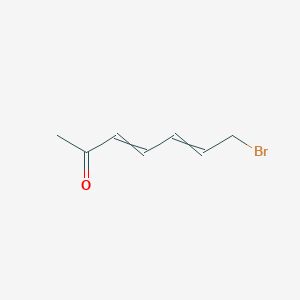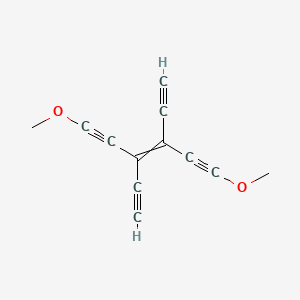
3,4-Diethynyl-1,6-dimethoxyhex-3-ene-1,5-diyne
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3,4-Diethynyl-1,6-dimethoxyhex-3-ene-1,5-diyne is a chemical compound with the molecular formula C10H4. It is known for its unique structure, which includes multiple ethynyl groups and a hexene backbone. This compound is used in various scientific research applications due to its distinctive properties .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3,4-Diethynyl-1,6-dimethoxyhex-3-ene-1,5-diyne typically involves the use of ethynylation reactions. One common method includes the reaction of a suitable hexene precursor with ethynylating agents under controlled conditions. The reaction is often carried out in the presence of a catalyst to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often using advanced techniques such as continuous flow reactors and automated synthesis systems.
化学反応の分析
Types of Reactions
3,4-Diethynyl-1,6-dimethoxyhex-3-ene-1,5-diyne undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions typically involve hydrogenation using catalysts such as palladium on carbon.
Substitution: This compound can undergo nucleophilic substitution reactions, where nucleophiles replace one of the ethynyl groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Palladium on carbon, hydrogen gas.
Substitution: Nucleophiles like amines or thiols.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alkanes .
科学的研究の応用
3,4-Diethynyl-1,6-dimethoxyhex-3-ene-1,5-diyne is utilized in various scientific research fields:
Chemistry: It is used as a building block for the synthesis of complex organic molecules.
Biology: Researchers study its interactions with biological molecules to understand its potential biological activity.
Medicine: It is investigated for its potential therapeutic properties, including anticancer and antimicrobial activities.
作用機序
The mechanism of action of 3,4-Diethynyl-1,6-dimethoxyhex-3-ene-1,5-diyne involves its interaction with molecular targets such as enzymes and receptors. The ethynyl groups can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or activation of specific pathways. This compound may also interact with DNA, causing structural changes that affect gene expression .
類似化合物との比較
Similar Compounds
- Tetraethynylethene
- 3-Hexene-1,5-diyne, 3,4-diethynyl-
- Tetraethinylethen
Uniqueness
3,4-Diethynyl-1,6-dimethoxyhex-3-ene-1,5-diyne is unique due to its combination of ethynyl groups and a hexene backbone, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications in research and industry .
特性
CAS番号 |
823813-85-0 |
|---|---|
分子式 |
C12H8O2 |
分子量 |
184.19 g/mol |
IUPAC名 |
3,4-diethynyl-1,6-dimethoxyhex-3-en-1,5-diyne |
InChI |
InChI=1S/C12H8O2/c1-5-11(7-9-13-3)12(6-2)8-10-14-4/h1-2H,3-4H3 |
InChIキー |
NGVVWEDBRMKVMM-UHFFFAOYSA-N |
正規SMILES |
COC#CC(=C(C#C)C#COC)C#C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


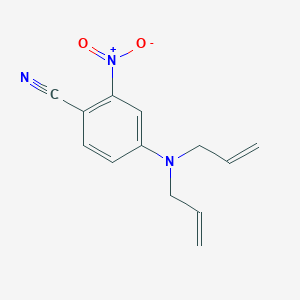


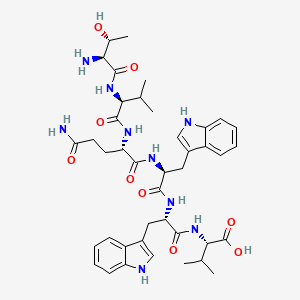
![[4,5-Bis(4-methoxyphenyl)-1,3-oxazol-2-yl]methanol](/img/structure/B14225459.png)
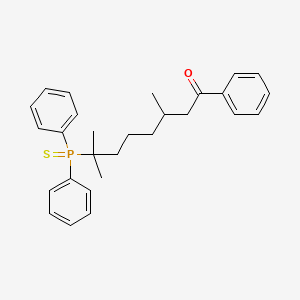
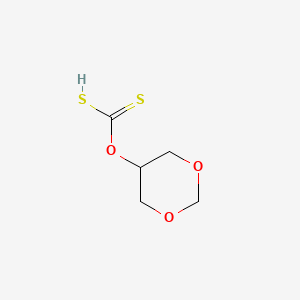
![N-[(2S)-1-(4-Fluorophenyl)-3-hydroxypropan-2-yl]-N'-phenylurea](/img/structure/B14225469.png)
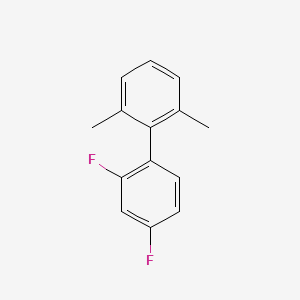
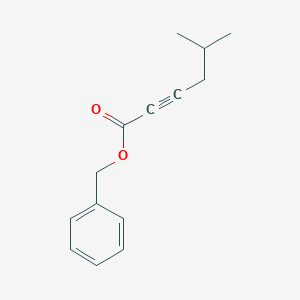
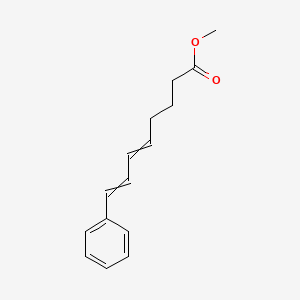
![1-Tert-butyl-3-[2-(tert-butylcarbamothioylamino)phenyl]thiourea](/img/structure/B14225483.png)
![1H-Pyrazolo[4,3-c]isoquinolin-8-amine, N,N,3-trimethyl-5-(2-pyridinyl)-](/img/structure/B14225494.png)
